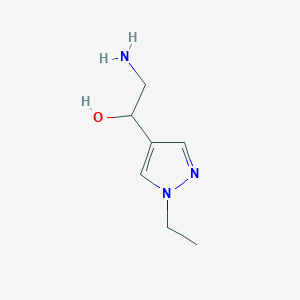

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

描述

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 2227914-23-8 for its (2R)-enantiomer) is an amino alcohol derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol . These functional groups contribute to its solubility in polar solvents and reactivity in synthetic applications.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(1-ethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5,7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDVCNXINPNTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with an appropriate aldehyde or ketone, followed by reduction. One common method is to react 1-ethyl-1H-pyrazol-4-amine with acetaldehyde in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.

化学反应分析

Types of Reactions

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the primary amine.

Substitution: The major products depend on the substituents introduced during the reaction.

科学研究应用

Medicinal Chemistry

The compound is being investigated for potential therapeutic effects, including:

- Anti-inflammatory Activity: Studies suggest that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. The hydroxyl and amino groups may enhance these effects through specific interactions with biological targets .

- Antimicrobial Properties: Research indicates that similar pyrazole derivatives can inhibit bacterial growth, making this compound a candidate for developing new antimicrobial agents .

Biological Studies

In biological research, this compound is explored for its potential interactions with various enzymes and receptors:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites .

- Receptor Modulation: Preliminary studies suggest that it could modulate receptor activity, potentially influencing signaling pathways relevant to various physiological processes .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic chemistry:

- Synthesis of Complex Molecules: Due to its functional groups, it can be utilized to synthesize more complex structures through various chemical reactions such as nucleophilic substitutions and reductive amination .

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The results indicated that the compound significantly reduced inflammation markers in vitro, supporting its potential as an anti-inflammatory drug candidate .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of several pyrazole derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The findings suggest that the compound could be developed into a novel antimicrobial agent .

作用机制

The mechanism of action of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of these targets, leading to inhibition or activation of their functions. The compound’s structure allows it to fit into the binding pockets of various proteins, thereby modulating their activity .

相似化合物的比较

This section compares the structural, physicochemical, and functional properties of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol with five closely related analogs.

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : Replacement of the ethyl group (target compound) with a methyl group (CID 43209044) reduces molecular weight by ~14 g/mol and may lower lipophilicity .

- Functional Group Variations: The absence of the amino group in 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CID 62596877) eliminates hydrogen-bonding capacity, likely decreasing solubility in aqueous media compared to the target compound .

Physicochemical and Functional Properties

Functional Insights :

- Amino Group Impact: The amino group in the target compound and CID 43209044 enhances reactivity in nucleophilic substitutions or as a ligand in coordination chemistry .

- Metabolite Relevance: A structurally similar compound, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, was identified as a metabolite of the cardiovascular drug nebivolol via N-dealkylation, highlighting the role of amino-alcohol motifs in drug metabolism .

- Toxicity Profiles : Computational models (e.g., in silico toxicity screens) used for the nebivolol metabolite could be extrapolated to assess the safety of the target compound, though experimental data remain lacking.

生物活性

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Its unique structure allows it to act as a versatile building block for various chemical applications, particularly in drug development.

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with aldehydes or ketones, followed by reduction processes. Common methods include:

- Formation of the Pyrazole Ring : Reacting hydrazine with α,β-unsaturated carbonyl compounds.

- Alkylation : Introducing the ethyl group using ethyl halides.

- Amino Alcohol Formation : Achieved through reductive amination or other suitable methods.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 12.5 | Inhibition of proliferation |

| HepG2 (liver) | 15.0 | Moderate cytotoxicity |

| HeLa (cervical) | 20.0 | Significant growth inhibition |

In studies, this compound has shown to inhibit the growth of cancer cells such as lung, colorectal, and prostate cancer cells, indicating its potential as an anticancer agent .

Antimicrobial and Anti-inflammatory Activities

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against certain bacterial strains but is less effective against fungal pathogens . Additionally, it has demonstrated anti-inflammatory effects in vitro, making it a candidate for further development in therapeutic applications targeting inflammation-related diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and immune response.

Case Studies

A notable study investigated the compound's effects on liver cancer cells (HepG2). Results showed a significant reduction in cell viability at concentrations above 10 µM, with minimal toxicity to normal fibroblasts . Another study highlighted its potential as a lead compound for developing new anti-inflammatory drugs based on its structural modifications .

常见问题

Q. How can researchers safely handle 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in laboratory settings?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation .

- Waste disposal: Segregate organic and inorganic waste. Collaborate with certified waste management services for hazardous material disposal .

- Emergency protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the pyrazole ring, ethyl group, and aminoethanol backbone. Compare chemical shifts with similar pyrazole derivatives (e.g., δ 7.5–8.5 ppm for pyrazole protons) .

- IR : Identify functional groups (e.g., N-H stretch at ~3350 cm, C-O stretch at ~1050 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS and analyze fragmentation patterns to verify substituents .

Q. What synthetic routes are feasible for producing this compound?

Methodological Answer:

- Cyclization : Reflux hydrazine derivatives with ketones/aldehydes in ethanol or THF, using catalysts like POCl for ring closure .

- Substitution reactions : Introduce the ethyl group via nucleophilic substitution on pre-synthesized pyrazole intermediates (e.g., using ethyl bromide/KCO in DMF) .

- Example protocol: React 1-ethyl-1H-pyrazole-4-carbaldehyde with nitromethane under Henry reaction conditions, followed by reduction of the nitro group to amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., fungal CYP51 for antifungal activity) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for improved cyclization efficiency .

- Solvent optimization : Replace ethanol with acetonitrile or DMF to enhance solubility of intermediates .

- Workflow :

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Purify via column chromatography (SiO, gradient elution) or recrystallization (DMF/EtOH) .

Validate purity with HPLC (C18 column, 0.1% TFA in HO/MeCN) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (temperature, solvent purity, stirring speed) to mitigate batch variability .

- Data validation : Cross-reference spectral data with databases (PubChem, Reaxys) to confirm assignments .

- Ethical compliance : Follow institutional guidelines for biological testing (e.g., cell line authentication, EC reporting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。